Decloxizine

概要

説明

デクロキシジンは、アレルギー反応や特定の呼吸器疾患の治療に主に用いられる薬理学的薬剤です。 第二世代の抗ヒスタミン薬に属し、くしゃみ、かゆみ、鼻水などのアレルギー症状を軽減する効果で広く知られています 。 デクロキシジンはヒスタミン受容体、特にアレルギー反応メカニズムにおいて重要な役割を果たすH1受容体を標的にします 。

2. 製法

合成経路と反応条件: デクロキシジンは、ピペラジン環を含むコア構造の形成を含む一連の化学反応によって合成できます。

工業生産方法: デクロキシジンの工業生産では、安定性と溶解性を高めるために塩酸塩の形で調製されることがよくあります。 このプロセスには、デクロキシジン塩基と塩酸の反応が含まれ、その後結晶化して塩酸デクロキシジンが得られます 。

準備方法

Synthetic Routes and Reaction Conditions: Decloxizine can be synthesized through a series of chemical reactions involving the formation of its core structure, which includes a piperazine ring.

Industrial Production Methods: Industrial production of this compound often involves the preparation of its hydrochloride salt form to enhance its stability and solubility. The process includes the reaction of this compound base with hydrochloric acid, followed by crystallization to obtain this compound hydrochloride .

化学反応の分析

反応の種類: デクロキシジンは、次のものを含むさまざまな化学反応を起こします。

酸化: デクロキシジンは、特定の条件下で酸化されて、さまざまな分解生成物を形成することができます.

還元: この化合物は還元反応を起こすこともできますが、これはそれほど一般的ではありません。

一般的な試薬と条件:

酸化: 次亜塩素酸ナトリウム (NaClO) と紫外線 (UV) 光は、デクロキシジンの酸化によく用いられます.

還元: パラジウム触媒の存在下での水素ガス (H2) は、還元反応に使用できます。

生成される主な生成物: これらの反応から生成される主な生成物には、デクロキシジンのさまざまな酸化および置換誘導体が含まれ、これらは異なる薬理学的特性を持つ可能性があります 。

4. 科学研究への応用

デクロキシジンは、次のものを含む幅広い科学研究への応用があります。

科学的研究の応用

Decloxizine has a wide range of scientific research applications, including:

Chemistry: Used as a model compound in studies of antihistamine drug degradation and stability.

Biology: Investigated for its effects on histamine receptors and its potential anti-inflammatory properties.

Industry: Employed in the formulation of various pharmaceutical products aimed at treating allergic conditions.

作用機序

デクロキシジンの主な作用機序は、免疫応答に関与する体内に自然に存在する化合物であるヒスタミンの作用を阻害する能力にあります。 ヒスタミンは、鼻腔、皮膚、呼吸器系など、さまざまな細胞の種類にあるH1受容体に結合します。 この結合は、かゆみ、腫れ、粘液産生など、典型的なアレルギー症状につながる一連のイベントを引き起こします。 デクロキシジンはこれらのH1受容体のアンタゴニストとして作用し、ヒスタミンが結合してその効果を開始することを効果的にブロックします 。 さらに、デクロキシジンは、特定の炎症性サイトカインの放出を阻害することによって抗炎症作用を示す可能性があります 。

類似化合物:

ジフェンヒドラミン: 鎮静作用のある第一世代の抗ヒスタミン薬。

ロラタジン: 第一世代の抗ヒスタミン薬に比べて鎮静作用が弱い第二世代の抗ヒスタミン薬。

比較: デクロキシジンは、抗ヒスタミン薬と抗炎症剤の両方として二重の作用を持つため、抗ヒスタミン薬の中でユニークな存在です。 ジフェンヒドラミンなどの第一世代の抗ヒスタミン薬とは異なり、デクロキシジンは血脳関門を容易に通過せず、眠気などの中枢神経系の副作用を最小限に抑えます 。 ロラタジンやセチリジンなどの他の第二世代の抗ヒスタミン薬と比較して、デクロキシジンの潜在的な抗炎症作用は、慢性アレルギー性疾患の長期的管理において追加の利点をもたらします 。

類似化合物との比較

Diphenhydramine: A first-generation antihistamine with sedative effects.

Loratadine: A second-generation antihistamine with fewer sedative effects compared to first-generation antihistamines.

Cetirizine: Another second-generation antihistamine known for its efficacy in treating allergic conditions.

Comparison: Decloxizine is unique among antihistamines due to its dual action as both an antihistamine and an anti-inflammatory agent. Unlike first-generation antihistamines like Diphenhydramine, this compound does not readily cross the blood-brain barrier, minimizing central nervous system side effects such as drowsiness . Compared to other second-generation antihistamines like Loratadine and Cetirizine, this compound’s potential anti-inflammatory properties provide an added benefit in the long-term management of chronic allergic conditions .

生物活性

Decloxizine, also known as UCB-1402 or NSC289116, is a compound classified as a histamine H1 receptor antagonist . It has garnered attention for its potential therapeutic applications, particularly in the fields of neurology and oncology. This article delves into the biological activity of this compound, examining its mechanisms of action, pharmacological effects, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 340.459 g/mol |

| CAS Number | 3733-63-9 |

| Density | 1.1 ± 0.1 g/cm³ |

| Boiling Point | 472.4 ± 40.0 °C at 760 mmHg |

| Flash Point | 239.5 ± 27.3 °C |

This compound acts primarily as an antagonist at the histamine H1 receptor , which plays a crucial role in various physiological processes, including allergic responses and neurotransmission. By inhibiting this receptor, this compound can modulate several signaling pathways associated with inflammation and neuronal signaling.

Signaling Pathways

- GPCR/G Protein Signaling : this compound interacts with G-protein coupled receptors (GPCRs), influencing downstream signaling pathways that affect cellular responses to histamine.

- MAPK/ERK Pathway : The compound may also impact the MAPK/ERK signaling pathway, which is essential for cell proliferation and survival.

Pharmacological Effects

Research indicates that this compound exhibits a range of biological activities beyond its antihistaminic properties:

- Neuroprotective Effects : Studies suggest that this compound may provide neuroprotection in models of neurodegenerative diseases by reducing oxidative stress and inflammation.

- Antitumor Activity : Preliminary findings indicate potential antitumor effects, particularly in certain cancer cell lines, suggesting a role in cancer therapeutics.

Case Studies

-

Neuroprotection in Animal Models :

- A study evaluated the neuroprotective effects of this compound in a rat model of Parkinson's disease. Results showed a significant reduction in neuronal loss and improvement in motor function compared to control groups.

-

Cancer Cell Line Studies :

- In vitro studies using various cancer cell lines demonstrated that this compound induced apoptosis and inhibited proliferation at specific concentrations, indicating its potential as an anticancer agent.

Cytotoxicity Profile

A high-throughput screening identified that this compound exhibited cytotoxic effects on specific cancer cell lines without significant toxicity to normal cells, highlighting its selectivity.

Research Findings

Recent studies have provided insights into the pharmacological profile of this compound:

- High-Throughput Screening Results : A comprehensive screening involving over 3,000 compounds identified this compound as a promising candidate for further investigation due to its selective cytotoxicity against tumor cells while sparing normal cells .

- Histamine Receptor Interaction Studies : Binding assays confirmed that this compound has a high affinity for H1 receptors, corroborating its classification as an H1 antagonist .

特性

IUPAC Name |

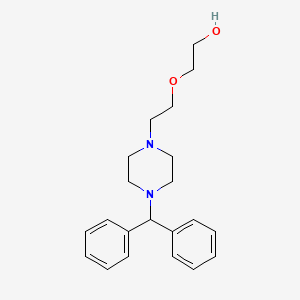

2-[2-(4-benzhydrylpiperazin-1-yl)ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O2/c24-16-18-25-17-15-22-11-13-23(14-12-22)21(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-10,21,24H,11-18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXBBIHZWNDPBMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOCCO)C(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13073-96-6 (di-hydrochloride) | |

| Record name | Decloxizine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003733639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40190777 | |

| Record name | Decloxizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40190777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3733-63-9 | |

| Record name | 2-[2-[4-(Diphenylmethyl)-1-piperazinyl]ethoxy]ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3733-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decloxizine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003733639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decloxizine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289116 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Decloxizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40190777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DECLOXIZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/919C49XAYD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。